molecular formula C7H11NO3 B1275234 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 52743-73-4

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1275234
CAS RN: 52743-73-4
M. Wt: 157.17 g/mol
InChI Key: BNPUQHZYYWBHSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted pyrrolidines with various carboxylic acid derivatives. For instance, the synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid, a compound with a broad spectrum of antibacterial activity, starts from 1-(3-aminophenyl)pyrrole . Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid involves a multi-step process including reduction, methylation, and selenation . These methods could potentially be adapted for the synthesis of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography and quantum chemical analysis. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing two crystallographically independent molecules in the asymmetric unit . These structural analyses are crucial for understanding the conformation and potential reactivity of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives is influenced by their functional groups and substitution patterns. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give pyrazolo[3,4-b]pyridine-1-carboxylates . The reactivity of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid in similar reactions could be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are important for their practical applications. The physicochemical characteristics of a series of 1,4-dihydropyridine derivatives were compared, and their reactivities in electrochemical and chemical oxidation reactions were studied . These findings can provide a basis for predicting the properties of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid.

Scientific Research Applications

Antibacterial Activity

  • 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been explored for their antibacterial properties. For instance, certain compounds within this class have demonstrated notable antibacterial activity, surpassing the efficacy of established antibiotics like nalidixic, pipemidic, and piromidic acids (Corelli et al., 1984).

Antioxidant Properties

  • Research indicates the potential of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid derivatives in exhibiting significant antioxidant activities. Some synthesized compounds within this category have shown higher antioxidant efficiency than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Anti-Cancer Activity

  • In the realm of cancer research, certain 5-oxopyrrolidine derivatives, which include 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid analogs, have been synthesized and assessed for their anticancer properties. They have shown promising results against specific cancer cell lines, indicating their potential as anticancer agents (Kairytė et al., 2022).

Antimicrobial Potential

  • The antimicrobial efficacy of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid derivatives has also been investigated. Some compounds in this category have demonstrated significant activity against multidrug-resistant strains, including Staphylococcus aureus (Kairytė et al., 2022).

Supramolecular Chemistry

  • Research has delved into the supramolecular arrangement of 3-oxopyrrolidine analogs, including 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid derivatives. These studies provide insights into how weak interactions like CH⋯O/CH⋯π/H⋯H can influence the conformation and assembly of these molecules, contributing to the understanding of their chemical behavior (Samipillai et al., 2016).

DNA Binding and Interaction

  • The interaction of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid derivatives with DNA has been explored, revealing their potential in binding and interacting with DNA. This interaction could be a key mechanism in their anticancer and antimicrobial activities (Ali et al., 2014).

Novel Synthetic Methods

  • New methodologies for synthesizing 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been developed. These methods provide more efficient routes for creating these compounds, potentially enhancing their applicability in various fields (Ji Ya-fei, 2009).

Allosteric Modulation of Receptors

  • Some studies have also investigated the role of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid analogs in the allosteric modulation of receptors, such as the cannabinoid CB1 receptor. This research provides insights into the potential therapeutic applications of these compounds (Price et al., 2005).

Safety And Hazards

The safety and hazards associated with “1-Ethyl-5-oxopyrrolidine-3-carboxylic acid” include Hazard Statements H302,H315,H319,H335 and Precautionary statements P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

properties

IUPAC Name

1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-8-4-5(7(10)11)3-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPUQHZYYWBHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405855
Record name 1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid

CAS RN

52743-73-4
Record name 1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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